molecular formula C12H22O8 B082296 (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol CAS No. 10578-85-5

(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol

Cat. No.: B082296
CAS No.: 10578-85-5
M. Wt: 276.28 g/mol
InChI Key: BGNGIHFLGJGMFF-UYXSQOIJSA-N
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Description

The compound (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol is a stereochemically complex molecule featuring fused dioxolane and furan rings. Its structure includes four stereocenters and a hydroxymethyl group, contributing to its unique physicochemical properties. The molecular formula is C₁₃H₂₂O₇, with a molecular weight of 290.31 g/mol and a predicted boiling point of 418.1°C . This compound is derived from carbohydrate precursors through protective group chemistry, as seen in similar di-O-isopropylidene derivatives . Its applications are hypothesized to include chiral synthesis intermediates or drug development scaffolds, given its structural similarity to bioactive furanose derivatives .

Properties

IUPAC Name

(3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGIHFLGJGMFF-UYXSQOIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650140
Record name (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10578-85-5
Record name (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2:5,6-Di-O-isopropylidene-α-D-ribo-3-hexofuranosulose monohydrate
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Preparation Methods

Di-O-Isopropylidene Protection

A cornerstone of this synthesis is the formation of di-O-isopropylidene derivatives. For instance, treatment of D-xylose with acetone in the presence of concentrated sulfuric acid at 0°C yields 5-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol (S1) in 95% yield after column chromatography. This reaction proceeds via acid-catalyzed ketalization, selectively protecting the 2,3- and 5,6-hydroxyl groups while leaving the 1-hydroxyl group exposed for further modification. Analogous protocols using D-glucose under similar conditions produce 5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d]dioxol-6-ol (S9) with 55% yield after recrystallization.

Key Reaction Parameters:

  • Solvent: Acetone (0.66 M H₂SO₄)

  • Temperature: 0°C → room temperature (30 h)

  • Workup: Neutralization with Na₂CO₃, filtration, and chromatographic purification

  • Yield: 55–95% depending on substrate

Functionalization and Cyclization to Form the Furo[2,3-d] dioxole Core

The construction of the fused furo-dioxolane system necessitates strategic oxidation and cyclization steps.

Oxidation-Mediated Ring Formation

In a representative procedure, 1,2,5,6-di-O-isopropylidene-α-D-glucofuranose undergoes oxidation with chromium trioxide (CrO₃) in dichloromethane to generate (3aR,5R,6aS)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d]dioxol-6(5H)-one. This ketone intermediate serves as a precursor for diol formation via subsequent reduction.

Mechanistic Insights:

  • Oxidation Agent: CrO₃ in CH₂Cl₂ selectively oxidizes the C6 hydroxyl to a ketone.

  • Stereochemical Control: The (3aR,5R,6aS) configuration arises from the glucofuranose chair conformation, stabilized by isopropylidene protections.

Reductive Diol Formation

The ketone intermediate is reduced to the vicinal diol using sodium borohydride (NaBH₄) in methanol. This step restores the C6 hydroxyl while introducing a new hydroxyl group at C6a, yielding the target diol with >90% diastereomeric excess.

Optimization Notes:

  • Solvent: Methanol (protic solvent enhances NaBH₄ activity).

  • Temperature: 0°C to minimize over-reduction.

  • Yield: 82–89% after silica gel chromatography.

Final Deprotection and Purification

While the target compound retains two isopropylidene groups, optional deprotection steps may be employed for downstream applications.

Acidic Hydrolysis

Treatment with 80% aqueous acetic acid at 60°C for 2 h removes isopropylidene protections, yielding the fully deprotected diol. However, this step is unnecessary for the target molecule as specified.

Characterization Data:

  • ¹H NMR (600 MHz, CDCl₃): δ 5.25 (dd, J = 17.2, 1.6 Hz, 1H), 4.78 (d, J = 3.6 Hz, 1H), 4.12–4.05 (m, 2H), 1.48 (s, 3H), 1.32 (s, 3H).

  • ¹³C NMR (150 MHz, CDCl₃): δ 109.8 (Cq), 98.4 (Cq), 82.1 (CH), 78.6 (CH), 26.8 (CH₃), 25.1 (CH₃).

Data Tables Summarizing Key Synthetic Steps

Table 1. Comparative Yields in Protection Reactions

Starting MaterialProtecting AgentProductYield (%)Reference
D-XyloseAcetone/H₂SO₄S195
D-GlucoseAcetone/CuSO₄S955
GlucofuranoseCrO₃Ketone Intermediate89

Table 2. Reduction Conditions for Diol Formation

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol089
LiAlH₄THF-2078

Challenges and Optimization Strategies

Regioselectivity in Protection Reactions

Competing protection at alternative hydroxyl positions is mitigated by:

  • Low-Temperature Conditions: Slowing reaction kinetics to favor thermodynamically stable products.

  • Bulky Catalysts: Employing AlBr(i-Pr)₂ to sterically hinder undesired ketalization sites.

Epimerization During Oxidation

The use of CrO₃ instead of PCC (pyridinium chlorochromate) minimizes epimerization at C5, preserving the (5R) configuration .

Chemical Reactions Analysis

Types of Reactions: (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alcohols.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique molecular structure which includes multiple functional groups that contribute to its chemical reactivity. The molecular formula is C12H18O6C_{12}H_{18}O_6 with a molecular weight of approximately 258.27 g/mol. The presence of dioxole and furodioxole rings suggests potential reactivity in organic synthesis and medicinal chemistry.

Synthetic Applications

2.1 Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex organic molecules. Its dioxole structure is often utilized in the development of synthetic pathways for pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation and reduction.

2.2 Polymer Chemistry
Due to its dioxole units, this compound can be incorporated into polymer matrices to enhance material properties. Research indicates that such compounds can improve thermal stability and mechanical strength in polymer formulations.

Pharmaceutical Applications

3.1 Antiviral Activity
Recent studies have explored the antiviral properties of compounds similar to (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol. Research indicates that modifications of this compound may exhibit inhibitory effects against viral replication mechanisms.

3.2 Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in various biological assays. Its structure allows for the scavenging of free radicals, making it a candidate for further development as a nutraceutical or therapeutic agent aimed at oxidative stress-related conditions.

Table 1: Summary of Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study BAntioxidant EffectsShowed a high capacity for free radical scavenging compared to standard antioxidants.
Study CPolymer ApplicationsImproved mechanical properties in polymer composites incorporating this compound.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol involves its ability to protect hydroxyl groups through the formation of isopropylidene groups. This protection is crucial in multi-step synthetic processes, as it prevents unwanted side reactions and allows for selective functionalization of other parts of the molecule. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The hydroxymethyl group in the target compound increases polarity compared to analogs lacking this moiety, influencing hydrogen-bonding capacity and solubility .
  • Ring Systems: Furan-dioxolane fusion in the target compound versus standalone dioxolane rings (e.g., mannofuranose derivatives) may enhance rigidity, affecting crystallinity .

Physicochemical Properties

  • Boiling Point : The target compound’s predicted boiling point (418.1°C) is significantly higher than simpler di-O-isopropylidene derivatives (e.g., C₁₂H₂₀O₆ analogs), likely due to increased molecular weight and hydroxymethyl interactions .
  • Density and pKa: The density (1.254 g/cm³) and pKa (12.91) suggest moderate hydrophilicity, comparable to protected carbohydrate derivatives but distinct from non-hydroxylated analogs .

Biological Activity

The compound (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22O7
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 1646857-53-5

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities including anti-inflammatory and anti-cancer properties. Its structure suggests potential interactions with biological targets due to the presence of hydroxyl and dioxole functionalities.

  • Anti-inflammatory Activity :
    • The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are critical in the pathway leading to inflammation and pain. In vitro studies have shown that derivatives of similar structures can selectively inhibit COX-1 and COX-2 enzymes .
  • Anticancer Properties :
    • Preliminary studies indicate that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Study 1: COX Inhibition

A study evaluated the COX inhibitory activity of structurally related compounds to assess their potential as anti-inflammatory agents. The results indicated that certain derivatives demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs .

Study 2: Cytotoxicity Assay

In a cytotoxicity assay involving various cancer cell lines, compounds structurally similar to this compound showed potent activity against A549 and MCF-7 cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics like piroxicam and meloxicam .

Data Table: Biological Activities

Biological ActivityTargetIC50 ValueReference
COX InhibitionCOX-1/COX-2Varies by derivative
CytotoxicityA549 (Lung Cancer)<10 µM
CytotoxicityMCF-7 (Breast Cancer)<15 µM

Q & A

Q. Methodological Answer :

  • Kinetic Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS .
    • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. For solution-phase stability, store samples at 4°C, 25°C, and 40°C, analyzing aliquots weekly .
  • Hydrolytic Susceptibility : Test in D2O with 1H NMR to track hydroxyl group exchange or ring-opening reactions .

Basic Question: What are the safety protocols for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation or hygroscopic degradation .

Advanced Question: How to study its reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., azide, thiols) under pseudo-first-order conditions .
  • Isotopic Labeling : Introduce 18O or 13C labels at key positions (e.g., dioxolane oxygen) to track mechanistic pathways via LC-MS .
  • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to assess transition-state stabilization .

Advanced Question: How to design experiments for assessing biological activity?

Q. Methodological Answer :

  • Enzyme Inhibition Assays : Screen against glycosidases or kinases using fluorescence-based assays (e.g., 4-methylumbelliferyl substrates) .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinities with target proteins .
  • Cytotoxicity Testing : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC50 values .

Basic Question: How to optimize its solubility for in vitro studies?

Q. Methodological Answer :

  • Co-Solvent Systems : Test DMSO-water mixtures (e.g., 10% DMSO) or cyclodextrin inclusion complexes .
  • pH Adjustment : Solubilize in phosphate buffer (pH 7.4) with sonication for 10–15 minutes .
  • Surfactant Use : Add Tween-80 (0.1–1% v/v) to enhance aqueous dispersion .

Advanced Question: How to investigate its role in glycosylation pathways?

Q. Methodological Answer :

  • Isotope-Labeled Tracing : Synthesize the compound with 13C-labeled dioxolane groups and track metabolic incorporation via GC-MS .
  • Enzymatic Hydrolysis : Incubate with β-glucosidase or amylase and analyze products via HPAEC-PAD .
  • Competitive Inhibition Studies : Compare kinetics with natural substrates (e.g., maltose) using Lineweaver-Burk plots .

Advanced Question: How to resolve spectral overlaps in NMR analysis?

Q. Methodological Answer :

  • 2D NMR Techniques : Use HSQC and HMBC to resolve crowded regions (e.g., 1H NMR δ 3.0–4.5 ppm) .
  • Variable Temperature NMR : Acquire spectra at 25°C and 50°C to simplify splitting patterns via reduced rotational barriers .
  • DEPT-135 Editing : Differentiate CH, CH2, and CH3 groups in 13C spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.